Tenovin-1

描述

Tenovin-1 is a small molecule that was discovered through cell-based screening. It acts as both a p53 activator and a SIRT2 inhibitor. Let’s break down its key features:

-

P53 Activation: : this compound elevates the levels of p53 protein, which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis. P53 is often referred to as the “guardian of the genome” due to its tumor-suppressive functions.

-

SIRT2 Inhibition: : this compound inhibits the deacetylase activity of SIRT2, a member of the sirtuin family. SIRT2 is involved in various cellular processes, including gene expression, stress response, and aging.

化学反应分析

Tenovin-1 经历了各种化学反应,尽管具体的条件和试剂没有广泛记录。一些潜在的反应包括氧化、还原和取代。这些反应产生的主要产物仍然是正在进行的研究领域。

科学研究应用

Cancer Research

Antitumor Activity

Tenovin-1 has demonstrated significant antitumor effects across various cancer cell lines. In a study involving melanoma cells, this compound reduced cell viability through the inhibition of sirtuin activity and subsequent activation of p53 pathways .

Table 1: Summary of Antitumor Effects of this compound

Metabolic Disorders

Recent studies have highlighted this compound's potential in treating metabolic disorders such as hepatic fibrosis associated with high-fat diets. In diabetic rat models, this compound reduced liver damage by stimulating antioxidant defenses and inhibiting pro-inflammatory cytokines .

Table 2: Effects of this compound on Hepatic Fibrosis

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Serum Triglyceride Levels | High | Significantly Reduced |

| Malondialdehyde Levels | Elevated | Decreased |

| Glutathione Levels | Low | Increased |

| Inflammatory Cytokines | High | Significantly Reduced |

Neurodegenerative Diseases

This compound has been explored for its effects on neurodegenerative conditions due to its ability to induce cellular senescence in astrocytes. This property may have implications for brain aging and neuroprotection .

Case Study: Astrocyte Senescence Induction

In experiments with rat primary astrocytes, treatment with this compound resulted in increased senescence-associated β-galactosidase activity and altered secretory phenotypes linked to neuroinflammation .

Viral Infections

Emerging research suggests that this compound may have antiviral properties. It has been proposed as a potential treatment against flavivirus infections due to its inhibitory effects on sirtuin 2, which plays a role in viral replication processes .

作用机制

该化合物的效应是多方面的:

-

P53 稳定: Tenovin-1 阻止 MDM2 介导的 p53 降解,从而维持更高的 p53 水平。这种稳定性有助于其抗癌特性。

-

SIRT2 抑制: 通过靶向 SIRT2,this compound 影响脱乙酰化过程,从而影响各种细胞通路。

相似化合物的比较

虽然 Tenovin-1 由于其作为 p53 激活剂和 SIRT2 抑制剂的双重作用而独一无二,但将其与相关化合物进行比较至关重要:

Pifithrin-α (PFTα): 另一个 p53 激活剂,但具有不同的机制。

Eprenetapopt (APR-246): 也会激活 p53 并在癌症治疗中显示出前景。

Serdemetan (JNJ-26854165): 具有潜在临床应用的 p53 调节剂。

请记住,this compound 的全部潜力仍在不断发展,正在进行的研究将继续揭示其复杂性。 如果您有任何具体问题或需要更多详细信息,请随时询问!

准备方法

Tenovin-1 可以通过特定的路线合成。不幸的是,文献中没有 readily available 的详细合成步骤。 研究人员已经成功地为科学研究制备了它。

生物活性

Tenovin-1 is a small molecule that has garnered significant attention for its biological activity, particularly as an activator of the p53 tumor suppressor protein and as an inhibitor of sirtuins, specifically SirT1 and SirT2. This compound was identified through a cell-based screening process aimed at discovering agents that could enhance p53 activity and inhibit tumor growth.

Sirtuin Inhibition

This compound functions primarily through the inhibition of sirtuins, which are NAD+-dependent deacetylases involved in various cellular processes, including aging, metabolism, and gene expression regulation. Sirtuins play a crucial role in deacetylating p53, thereby regulating its stability and function. This compound has been shown to inhibit the deacetylase activities of SirT1 and SirT2, leading to increased acetylation of p53 and enhanced p53-mediated transcriptional activity.

p53 Activation

The compound elevates the levels of p53 protein within hours of treatment, leading to increased expression of p53 target genes such as p21CIP/WAF1. This activation is crucial for inducing cell cycle arrest and apoptosis in cancer cells. Interestingly, while functional p53 enhances the cytotoxic effects of this compound, the compound can still exert its effects in cells lacking functional p53, indicating that it may also target other pathways involved in cell death.

Antitumor Effects

This compound has demonstrated significant antitumor activity across various cancer cell lines. Studies indicate that it inhibits cell proliferation and induces apoptosis in both wild-type and mutant p53 cancer cells. The compound has been particularly effective against melanoma and breast cancer cell lines.

Hepatic Protection

Recent research highlights this compound's protective effects against liver damage induced by high-fat diets (HFD). It has been shown to reduce inflammatory markers and oxidative stress in HFD-fed rats, suggesting potential therapeutic applications for liver diseases associated with obesity and diabetes.

Neuroprotective Properties

This compound also exhibits neuroprotective effects by inducing cellular senescence in astrocytes, which may have implications for neurodegenerative diseases. Its ability to modulate sirtuin activity could influence brain aging processes.

1. Antitumor Activity in Melanoma

A study demonstrated that this compound significantly reduced viability in melanoma cells compared to other sirtuin inhibitors like Sirtinol. The mechanism involved enhanced acetylation of p53 leading to increased apoptosis.

2. Liver Fibrosis Mitigation

In a study involving diabetic rats on a high-fat diet, this compound was found to mitigate hepatic fibrosis by reducing pro-inflammatory cytokines and enhancing antioxidant defenses. This suggests its potential as a therapeutic agent for liver conditions exacerbated by metabolic syndrome.

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor Activity | Inhibits growth in cancer cell lines | Activation of p53; inhibition of SirT1/SirT2 |

| Hepatic Protection | Reduces liver damage | Decreases inflammatory markers; enhances antioxidants |

| Neuroprotection | Induces cellular senescence | Modulation of sirtuin activity |

属性

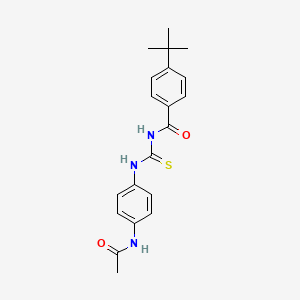

IUPAC Name |

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWJIWFCOPZFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046920 | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380315-80-0 | |

| Record name | Tenovin-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380315800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOVIN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ6AID2B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。